molecular formula C9H12N4 B2906560 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole CAS No. 1006464-91-0

1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole

Cat. No.: B2906560
CAS No.: 1006464-91-0
M. Wt: 176.223
InChI Key: KKQDQBOHKDZMTM-UHFFFAOYSA-N
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Description

1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole is a heterocyclic compound that features a bipyrazole structure with ethyl and methyl substituents. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties. The unique structure of 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole typically involves the reaction of appropriate pyrazole precursors under controlled conditions. One common method includes the condensation of ethylhydrazine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the bipyrazole ring system.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ advanced catalytic systems and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: In industrial applications, 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1’H,2H-3,4’-bipyrazole: This compound features a phenyl group instead of an ethyl group, which can lead to different chemical and biological properties.

    1-Ethyl-3-phenyl-1’H,2H-3,4’-bipyrazole:

    1-Methyl-3-ethyl-1’H,2H-3,4’-bipyrazole: Similar to 1’-Ethyl-3’-methyl-1’H,2H-3,4’-bipyrazole, but with different substitution patterns that can affect its properties.

Properties

IUPAC Name

1-ethyl-3-methyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-3-13-6-8(7(2)12-13)9-4-5-10-11-9/h4-6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQDQBOHKDZMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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